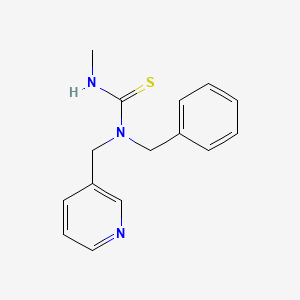

N-benzyl-N'-methyl-N-(pyridin-3-ylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

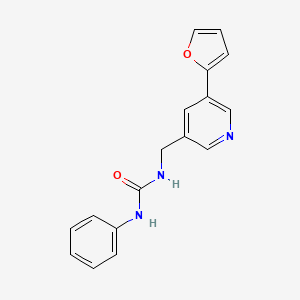

“N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea” is a chemical compound with the formula C15H17N3S . It is a pyridine derivative and its IUPAC name is 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea .

Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea” can be represented by the SMILES notation: S=C(N(CC1=CC=CC=C1)CC=2C=CC=NC2)NC . It has a net charge of 0, an average mass of 271.380, and a mono-isotopic mass of 271.11432 .Scientific Research Applications

1. Structural Studies and Crystallography

- Thiourea derivatives, including compounds similar to N-benzyl-N'-methyl-N-(pyridin-3-ylmethyl)thiourea, have been studied for their crystal structures and molecular conformations. For instance, the study by Stojanovic et al. (2010) explored the crystal structure of a related thiourea derivative, emphasizing the importance of these compounds in understanding molecular interactions and geometries (Stojanovic et al., 2010).

2. Synthesis and Characterization of Derivatives

- Research has focused on synthesizing and characterizing various thiourea derivatives for potential applications. For example, a study by IOSR Journals et al. (2013) synthesized new carbonyl thiourea derivatives and analyzed their properties using spectroscopic methods (IOSR Journals et al., 2013).

3. Metal Ion Complexation and Coordination Chemistry

- Thiourea compounds are known for their ability to complex with metal ions. Saad et al. (2012) reported on the coordination behavior of a bisthiourea ligand with various transition metals, highlighting the diverse geometries and properties of these complexes (Saad et al., 2012).

4. Electronic Properties and Conformational Analysis

- Studies have investigated the electronic properties and intramolecular hydrogen bonding in thiourea derivatives, as seen in the work by Draman et al. (2020). This research provides insights into how molecular structure affects electronic characteristics (Draman et al., 2020).

5. Herbicidal and Antifungal Applications

- Some thiourea derivatives have shown potential in agricultural applications. Brown and Harris (1973) found that N-Benzoyl-N'-(3-methylpyrid-2-yl)thiourea inhibited root growth, suggesting herbicidal properties (Brown & Harris, 1973). Additionally, Wang et al. (2018) synthesized pyrimidine derivatives with (pyridin-3-ylmethyl)thio moieties, showing significant antifungal activity (Wang et al., 2018).

6. Application in Drug Research

- While excluding specific drug-related information, it's worth noting that research has explored the use of thiourea derivatives in drug development. For example, Ruswanto et al. (2015) synthesized 1-benzoyl-3-methyl thiourea derivatives for potential anticancer activities (Ruswanto et al., 2015).

properties

IUPAC Name |

1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c1-16-15(19)18(11-13-6-3-2-4-7-13)12-14-8-5-9-17-10-14/h2-10H,11-12H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMRJWBOXYJVMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(CC1=CC=CC=C1)CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)

![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)

![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide](/img/structure/B2392932.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)